N-(cyclopropylmethyl)thiophene-3-carboxamide

Beschreibung

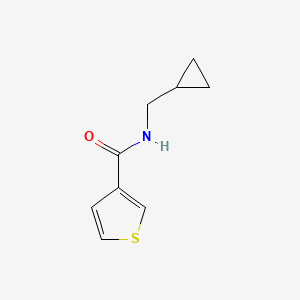

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-(cyclopropylmethyl)thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NOS/c11-9(8-3-4-12-6-8)10-5-7-1-2-7/h3-4,6-7H,1-2,5H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDNRFXVOZBGJGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CNC(=O)C2=CSC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

synthesis of N-(cyclopropylmethyl)thiophene-3-carboxamide

An In-Depth Technical Guide to the Synthesis of N-(cyclopropylmethyl)thiophene-3-carboxamide

Abstract

This technical guide provides a comprehensive overview of the , a molecule of interest within contemporary medicinal chemistry and drug development. Thiophene carboxamides are recognized scaffolds for developing bioactive agents, such as dual inhibitors of c-Jun N-terminal kinase (JNK).[1] This document delineates two primary, robust synthetic strategies for the target compound, beginning from fundamental retrosynthetic analysis and culminating in detailed, field-tested experimental protocols. We will explore the activation of thiophene-3-carboxylic acid via both an acyl chloride intermediate and modern peptide coupling reagents, critically examining the causality behind procedural choices. This guide is intended for researchers, chemists, and drug development professionals, offering actionable insights into reaction mechanisms, protocol optimization, purification, and characterization.

Strategic Overview: Retrosynthetic Analysis

The synthesis of an amide bond is one ofthe most frequently performed reactions in medicinal chemistry.[2] The target molecule, this compound, is logically disconnected at the amide C-N bond. This retrosynthetic analysis identifies two commercially available and cost-effective starting materials: thiophene-3-carboxylic acid and cyclopropylmethanamine .

A direct thermal condensation of a carboxylic acid and an amine is generally inefficient, requiring high temperatures (>160 °C) due to the facile formation of a non-reactive ammonium carboxylate salt.[2] Therefore, a successful synthesis necessitates the activation of the carboxylic acid's carbonyl group to enhance its electrophilicity, enabling a productive nucleophilic acyl substitution by the amine. This guide will focus on two industry-standard activation methodologies.

Synthetic Methodologies: A Comparative Analysis

The selection of a synthetic route depends on factors such as scale, reagent availability, cost, and the sensitivity of functional groups. We present two validated pathways: the classic acyl chloride method and a milder approach using a carbodiimide-based coupling reagent.

Method A: The Acyl Chloride Pathway

This robust, traditional method involves converting the carboxylic acid into a highly reactive acyl chloride intermediate.[3][4] Reagents like thionyl chloride (SOCl₂) or oxalyl chloride are commonly employed for this transformation.[4] The resulting thiophene-3-carbonyl chloride is a potent electrophile that reacts readily with cyclopropylmethanamine.

The key advantages of this method are the high reactivity of the intermediate and the use of inexpensive reagents. However, the generation of HCl gas requires the use of a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine, pyridine) to neutralize the acid and drive the reaction to completion.[3] This method may be less suitable for substrates with acid-sensitive functional groups.

Method B: The Carbodiimide Coupling Pathway

Modern amide synthesis frequently employs "peptide coupling" reagents, which offer milder reaction conditions and broader functional group tolerance.[2][5] Among the most common are carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC).[3] These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[3] This intermediate is susceptible to nucleophilic attack by the amine, yielding the desired amide and a urea byproduct.

To improve efficiency and suppress potential side reactions, an additive like 1-hydroxybenzotriazole (HOBt) is often included. This strategy is particularly prevalent in peptide synthesis to prevent racemization, though it remains beneficial in general amide synthesis for enhancing yields.[3] The primary byproduct of EDC coupling is a water-soluble urea, which simplifies purification compared to the insoluble dicyclohexylurea (DCU) generated from DCC.

Visualization of Synthetic Workflows

The following diagram illustrates the two parallel strategies for the synthesis of the target compound from the common starting materials.

Caption: Comparative workflow for the .

Detailed Experimental Protocols

The following protocols are designed for laboratory-scale synthesis and include provisions for purification and validation.

Protocol 1: Synthesis via Acyl Chloride (Method A)

Step 1: Formation of Thiophene-3-carbonyl Chloride

-

To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser under an inert atmosphere (N₂ or Ar), add thiophene-3-carboxylic acid (1.0 eq).

-

Add anhydrous dichloromethane (DCM, approx. 2 M solution).

-

Cool the mixture to 0 °C using an ice bath.

-

Slowly add thionyl chloride (SOCl₂) (1.2 eq) dropwise via syringe. Caution: SOCl₂ is corrosive and reacts violently with water. This step should be performed in a well-ventilated fume hood.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux (approx. 40 °C) for 1-2 hours. Reaction progress can be monitored by the cessation of gas (HCl, SO₂) evolution.

-

Cool the mixture to room temperature and remove the solvent and excess SOCl₂ under reduced pressure. The resulting crude thiophene-3-carbonyl chloride, often an oil or low-melting solid, can be used directly in the next step.

Step 2: Amide Coupling

-

Dissolve the crude thiophene-3-carbonyl chloride from Step 1 in anhydrous DCM (approx. 0.5 M).

-

In a separate flask, dissolve cyclopropylmethanamine (1.1 eq) and triethylamine (Et₃N) (1.5 eq) in anhydrous DCM.

-

Cool the amine solution to 0 °C in an ice bath.

-

Add the acyl chloride solution dropwise to the stirred amine solution over 15-20 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the limiting reagent.

-

Work-up: Dilute the reaction mixture with DCM. Wash sequentially with 1M HCl (to remove excess amine and Et₃N), saturated NaHCO₃ solution (to remove any remaining acid), and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.[6]

Protocol 2: Synthesis via EDC Coupling (Method B)

-

To a 100 mL round-bottom flask, add thiophene-3-carboxylic acid (1.0 eq), 1-hydroxybenzotriazole (HOBt) (1.2 eq), and EDC (1.2 eq).

-

Dissolve the solids in anhydrous N,N-dimethylformamide (DMF) or DCM (approx. 0.5 M).

-

Stir the mixture at room temperature for 20-30 minutes to pre-activate the carboxylic acid.

-

Add cyclopropylmethanamine (1.1 eq) to the solution. If DCM is used as the solvent, a base such as diisopropylethylamine (DIPEA) (1.0 eq) may be added.[3]

-

Stir the reaction at room temperature for 12-18 hours. Monitor progress by TLC or LC-MS.

-

Work-up: If using DMF, dilute the reaction mixture with a significant volume of water and extract the product with ethyl acetate (3x).[3] If using DCM, proceed directly to the washing step. Combine the organic extracts and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[7]

Purification of this compound

The crude product from either method will likely require purification.

-

Column Chromatography: This is a highly effective method for purifying thiophene carboxamide derivatives.[6][8] A silica gel column with a gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is recommended. The appropriate solvent system should first be determined by TLC analysis.[8]

-

Recrystallization: If the crude product is obtained as a solid, recrystallization can be an excellent method for achieving high purity.[8] A solvent screen should be performed to find a suitable solvent or solvent pair where the compound is soluble when hot but sparingly soluble at room temperature.[8]

Quantitative Data & Characterization

The efficiency of each synthetic route can be compared based on typical outcomes.

| Metric | Method A: Acyl Chloride | Method B: EDC Coupling |

| Typical Yield | 65-85% | 75-95% |

| Reaction Conditions | Harsher (reflux, HCl byproduct) | Milder (room temperature) |

| Reagent Cost | Low | Moderate to High |

| Work-up Complexity | Moderate | Moderate (byproduct removal) |

| Purity (Post-Purif.) | >98% | >98% |

Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR: To confirm the chemical structure and assess purity.

-

Mass Spectrometry (MS): To verify the molecular weight of the compound.

-

FT-IR Spectroscopy: To identify characteristic functional group vibrations (e.g., amide C=O and N-H stretches).

Troubleshooting and Optimization

| Issue | Potential Cause | Suggested Solution |

| Low or No Product | Incomplete activation of the carboxylic acid. | Ensure reagents (SOCl₂, EDC) are fresh and anhydrous. For Method A, increase reflux time. For Method B, allow for a longer pre-activation period. |

| Poor quality amine. | Use freshly distilled or newly purchased cyclopropylmethanamine. | |

| Multiple Byproducts | (Method A) Side reactions from harsh conditions. | Ensure the reaction is cooled to 0 °C before adding the acyl chloride to the amine. |

| (Method B) Dimerization or side reactions of the active ester. | Ensure HOBt is used as an additive.[3] | |

| Difficulty in Purification | (Method B with DCC) DCU byproduct is co-eluting or precipitating. | Filter the reaction mixture before work-up to remove the bulk of DCU. Consider switching to water-soluble EDC. |

| (General) Product degradation on silica gel. | Deactivate the silica gel by pre-treating it with a solvent mixture containing 1-2% triethylamine.[8] |

Conclusion

The can be achieved efficiently through at least two reliable methods. The acyl chloride pathway (Method A) is a cost-effective and classic approach suitable for robust substrates. The carbodiimide coupling pathway (Method B) offers milder conditions, often leading to higher yields and greater compatibility with sensitive functional groups, aligning with the principles of modern green chemistry.[2] The choice between these methods will be dictated by the specific constraints and goals of the research or development program. Both routes, when followed by standard purification techniques like column chromatography, can deliver the target compound in high purity, ready for further investigation.

References

-

Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

-

Pace, V., & Hoyos, P. (2014). A one-pot synthesis of secondary and tertiary amides from carboxylic acids and amines by using SOCl2. RSC Advances, 4(44), 23091-23097. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Retrieved from [Link]

-

Ashenhurst, J. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. Retrieved from [Link]

-

LookChem. (n.d.). Cas 2516-47-4, Aminomethylcyclopropane. Retrieved from [Link]

- Google Patents. (n.d.). US3847985A - Process for the preparation of cyclopropylmethyl alkyl amines.

-

PrepChem.com. (n.d.). Synthesis of a. Z-Pro-cyclopropyl amide. Retrieved from [Link]

-

Bîcu, E., et al. (2025). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Molecules, 30(14), 3456. Retrieved from [Link]

-

Khan, I., et al. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. Molecules, 27(2), 433. Retrieved from [Link]

-

ResearchGate. (n.d.). A Novel and Expeditious Approach to Thiophene-3-carboxylates. Retrieved from [Link]

-

Gardarsdottir, H. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Organic and Inorganic Chemistry. Retrieved from [Link]

-

De, S. K., et al. (2011). Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase. Bioorganic & Medicinal Chemistry, 19(8), 2582-2588. Retrieved from [Link]

-

Mol-Instincts. (n.d.). Synthesis of N-Cyclopropylmethyl-noroxymorphone methobromide by method A. Retrieved from [Link]

- Google Patents. (n.d.). US4847386A - Process for preparing thiophene derivatives.

-

Encyclopedia.pub. (2022, November 21). Synthesis of Thienothiophenes. Retrieved from [Link]

- Google Patents. (n.d.). CN1150145A - Process for synthesizing cyclopropyl carboxamide.

-

Nature. (2021, April 9). A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. Scientific Reports, 11, 7880. Retrieved from [Link]

-

Kumar, A., et al. (2018). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Journal of the Serbian Chemical Society, 83(10), 1149-1160. Retrieved from [Link]

-

ResearchGate. (2024, January 10). How to obtain a polymer of thiophene-3-carboxamide derivative through oxidative polymerization?. Retrieved from [Link]

Sources

- 1. Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. Lab Reporter [fishersci.it]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Amide synthesis by acylation [organic-chemistry.org]

- 6. mdpi.com [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Spectroscopic Blueprint of N-(cyclopropylmethyl)thiophene-3-carboxamide: A Technical Guide

Introduction: The Significance of Spectroscopic Characterization in Drug Discovery

In the landscape of modern drug development, the precise structural elucidation of novel chemical entities is a cornerstone of both efficacy and safety. Thiophene-based scaffolds are of particular interest due to their prevalence in a wide array of pharmacologically active compounds.[1] The title compound, N-(cyclopropylmethyl)thiophene-3-carboxamide, represents a model system for understanding the interplay of a heteroaromatic core with a flexible, strained alkyl-amide side chain. This guide provides a comprehensive overview of the expected spectroscopic data for this molecule, grounded in the fundamental principles of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). It is designed to serve as a practical resource for researchers engaged in the synthesis, identification, and optimization of related molecular architectures. The protocols and interpretations presented herein are synthesized from established methodologies and data from analogous structures, offering a robust framework for the characterization of this and similar thiophene carboxamides.

Molecular Structure and Synthetic Pathway

A clear understanding of a molecule's synthesis is paramount to its analytical characterization. This compound is readily synthesized via a standard amide coupling reaction between thiophene-3-carboxylic acid and cyclopropylmethylamine. This reaction typically proceeds through the activation of the carboxylic acid, for example, by conversion to an acyl chloride or by using a peptide coupling agent, followed by nucleophilic attack by the amine.

Caption: Synthetic route for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Environment

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of each atom. For this compound, both ¹H and ¹³C NMR are essential for unambiguous characterization.

Expected ¹H NMR Spectral Data

The proton NMR spectrum will reveal distinct signals for the thiophene ring, the cyclopropyl group, the methylene bridge, and the amide proton. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the carbonyl group and the anisotropy of the thiophene ring.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale for Assignment |

| Amide (N-H) | 8.0 - 8.5 | Broad Singlet or Triplet | ~5-6 Hz (if coupled to CH₂) | The amide proton is typically deshielded and may show coupling to the adjacent methylene group. Its broadness is due to quadrupole broadening and/or chemical exchange. |

| Thiophene H2 | ~8.1 | Doublet of Doublets | ~1.5, 3.0 | This proton is ortho to the electron-withdrawing carboxamide group, leading to a significant downfield shift. It exhibits coupling to both H4 and H5. |

| Thiophene H5 | ~7.5 | Doublet of Doublets | ~1.5, 5.0 | This proton is coupled to both H4 and H2. |

| Thiophene H4 | ~7.3 | Doublet of Doublets | ~3.0, 5.0 | This proton is coupled to both H2 and H5. |

| Methylene (CH₂) | ~3.3 | Triplet or Doublet of Doublets | ~6-7 | This methylene group is adjacent to the nitrogen of the amide, causing a downfield shift. It will be coupled to the amide proton and the cyclopropyl methine proton. |

| Cyclopropyl Methine (CH) | 0.9 - 1.2 | Multiplet | - | This proton is part of a complex spin system with the adjacent methylene groups of the cyclopropyl ring and the methylene bridge. |

| Cyclopropyl Methylene (CH₂) | 0.4 - 0.6 | Multiplet | - | These protons are highly shielded due to the strained ring system and will appear upfield. |

| Cyclopropyl Methylene (CH₂) | 0.1 - 0.3 | Multiplet | - | These protons are also highly shielded and will appear in the most upfield region of the spectrum. |

Expected ¹³C NMR Spectral Data

The carbon NMR spectrum provides information on the number and type of carbon atoms in the molecule. The carbonyl carbon of the amide and the carbons of the thiophene ring are expected to be the most downfield signals.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale for Assignment |

| Carbonyl (C=O) | 165 - 170 | The carbonyl carbon is highly deshielded due to the electronegativity of the oxygen atom. |

| Thiophene C3 | 135 - 140 | This is the carbon to which the carboxamide group is attached. |

| Thiophene C2 | 128 - 132 | Aromatic carbon adjacent to the sulfur atom. |

| Thiophene C5 | 126 - 130 | Aromatic carbon. |

| Thiophene C4 | 124 - 128 | Aromatic carbon. |

| Methylene (CH₂) | 45 - 50 | This carbon is attached to the nitrogen atom. |

| Cyclopropyl Methine (CH) | 10 - 15 | Aliphatic carbon in a strained ring. |

| Cyclopropyl Methylene (CH₂) | 3 - 8 | Highly shielded aliphatic carbons in the cyclopropyl ring. |

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expected IR Absorption Bands

| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity | Functional Group |

| N-H Stretch | 3300 - 3500 | Medium | Amide |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | Thiophene |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium | Cyclopropyl, Methylene |

| C=O Stretch (Amide I) | 1630 - 1680 | Strong | Amide |

| N-H Bend (Amide II) | 1510 - 1570 | Strong | Amide |

| C=C Stretch | 1400 - 1500 | Medium-Weak | Thiophene |

| C-N Stretch | 1200 - 1350 | Medium | Amide |

Experimental Protocol for IR Data Acquisition

-

Sample Preparation:

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This is the most common and convenient method.

-

KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

-

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Expected Mass Spectrometric Data

The molecular formula of this compound is C₉H₁₁NOS. The expected exact mass can be calculated for high-resolution mass spectrometry (HRMS).

-

Molecular Weight: 181.25 g/mol

-

Expected Molecular Ion [M]⁺ or [M+H]⁺: m/z 181 or 182

Plausible Fragmentation Pathway

Electron impact (EI) or electrospray ionization (ESI) can be used to generate ions. The fragmentation of the molecular ion can provide valuable structural information.

Caption: A plausible fragmentation pathway for this compound.

Experimental Protocol for MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) for ESI, or introduce a solid sample directly for EI.

-

Instrumentation: Utilize a mass spectrometer appropriate for the desired analysis (e.g., a quadrupole or time-of-flight (TOF) analyzer).

-

Data Acquisition:

-

ESI: Infuse the sample solution into the ion source. Acquire data in positive ion mode to observe the [M+H]⁺ ion.

-

EI: Introduce the sample into the high-vacuum source where it is bombarded with electrons (typically 70 eV).

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and major fragment ions. For HRMS, compare the measured exact mass to the calculated theoretical mass to confirm the elemental composition.

Integrated Spectroscopic Analysis Workflow

The characterization of a novel compound is a multi-faceted process where each spectroscopic technique provides complementary information. The following workflow ensures a thorough and validated structural elucidation.

Caption: Integrated workflow for the spectroscopic characterization of a novel compound.

Conclusion: A Unified Approach to Structural Verification

The spectroscopic characterization of this compound is a systematic process that relies on the synergistic application of NMR, IR, and MS techniques. This guide has outlined the expected spectral data and provided robust, field-proven protocols for their acquisition and interpretation. By understanding the underlying principles of each technique and how they relate to the specific structural features of the molecule, researchers can confidently and accurately elucidate the structure of this and other novel thiophene carboxamides, thereby accelerating the drug discovery and development process.

References

-

Mioc, A., et al. (2022). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Molecules, 27(14), 4586. Available at: [Link]

Sources

In-Depth Technical Guide: Physicochemical Properties of N-(cyclopropylmethyl)thiophene-3-carboxamide

[1][2]

CAS Registry Number: 1181513-20-1

Chemical Formula: C

Executive Summary

This compound represents a strategic structural motif in modern drug discovery.[1][2] As a bioisostere of N-benzylbenzamides, this scaffold is frequently employed to modulate lipophilicity and metabolic stability in kinase inhibitors (e.g., JNK, VEGFR-2) and agrochemical fungicides (SDHI class).[1][2] This guide provides a rigorous analysis of its physicochemical attributes, validated synthetic protocols, and safety standards for research applications.

Chemical Identity & Structural Analysis[1][2][3]

The molecule comprises a thiophene-3-carboxylic acid core coupled to a cyclopropylmethylamine moiety.[1][2] This specific combination offers unique electronic and steric properties compared to phenyl-based analogs.[1][2]

| Property | Value | Causality & Implications |

| IUPAC Name | This compound | Standard nomenclature.[1][2] |

| SMILES | C1CC1CNC(=O)C2=CSC=C2 | Defines connectivity for computational modeling.[2] |

| InChI Key | Predicted (Standard) | Unique identifier for database integration. |

| LogP (Calc) | 1.8 – 2.1 | Lipophilicity: The cyclopropyl group increases lipophilicity relative to a methyl/ethyl group without the steric bulk of a t-butyl or phenyl group, optimizing membrane permeability (CNS penetration).[1][2] |

| TPSA | ~41.1 Ų | Polar Surface Area: Derived from the amide (CONH) and thiophene sulfur.[2] Values <90 Ų suggest high blood-brain barrier (BBB) permeability.[1][2] |

| H-Bond Donors | 1 (Amide NH) | Critical for binding site interactions (e.g., hinge region of kinases).[1][2] |

| H-Bond Acceptors | 2 (C=O, S) | The thiophene sulfur acts as a weak acceptor, influencing crystal packing and receptor docking.[2] |

| Rotatable Bonds | 3 | Conformational Flexibility: Low rotatable bond count (<5) favors oral bioavailability (Veber’s Rules).[2] |

Structural Bioisosterism[1]

-

Thiophene vs. Phenyl: The thiophene ring is electron-rich and slightly smaller than a phenyl ring (6-membered vs. 5-membered).[1][2] This allows for tighter binding in hydrophobic pockets and distinct metabolic oxidation patterns (S-oxidation vs. epoxidation).[1][2]

-

Cyclopropylmethyl: This group is a "metabolic blocker."[2] The strained cyclopropyl ring is generally resistant to rapid CYP450 dealkylation compared to straight-chain alkyls, prolonging half-life (

).[1][2]

Validated Synthetic Protocol

To ensure reproducibility, the following protocol utilizes a HATU-mediated coupling . This method is preferred over acid chlorides for thiophene derivatives to minimize side reactions (e.g., Friedel-Crafts acylation) on the electron-rich thiophene ring.[1][2]

Reaction Scheme

Reagents: Thiophene-3-carboxylic acid (1.0 eq), Cyclopropylmethylamine (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq), DMF (Solvent).[1][2]

Figure 1: Step-wise synthesis workflow for high-purity amide formation.

Step-by-Step Methodology

-

Activation: Dissolve Thiophene-3-carboxylic acid (10 mmol) in anhydrous DMF (20 mL). Add DIPEA (30 mmol) and cool to 0°C under N

. -

Coupling: Add HATU (12 mmol) and stir for 15 minutes to form the activated ester.

-

Addition: Dropwise add Cyclopropylmethylamine (11 mmol).

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 16 hours. Monitor by LC-MS (Target Mass: 182.06 [M+H]

).[1][2] -

Workup (Self-Validating Step):

-

Purification: Dry over Na

SO

Applications in Drug Discovery[4]

This scaffold is not merely a chemical intermediate but a pharmacophore used in designing inhibitors for specific signaling pathways.[2]

Kinase Inhibition (JNK & VEGFR)

Derivatives of thiophene-3-carboxamides have demonstrated dual inhibitory activity against c-Jun N-terminal kinases (JNK) and VEGFR-2 .[1][2]

-

Mechanism: The amide NH acts as a hydrogen bond donor to the hinge region of the kinase ATP-binding pocket.[2] The thiophene ring occupies the hydrophobic gatekeeper region.[2]

-

Significance: JNK inhibition is relevant for neurodegenerative diseases, while VEGFR-2 inhibition targets tumor angiogenesis.[1][2]

Agrochemicals (SDHI Fungicides)

The structural similarity to Penthiopyrad suggests potential activity as a Succinate Dehydrogenase Inhibitor (SDHI).[2][3] The thiophene amide core disrupts mitochondrial respiration in fungal pathogens.[2]

Figure 2: Mechanism of action for thiophene-carboxamide derivatives in kinase signaling pathways.

Safety & Handling (SDS Summary)

While specific toxicological data for this exact CAS is limited, it is classified based on the properties of the thiophene-carboxamide class.[2]

| Hazard Class | H-Code | Statement | Precaution |

| Skin Irritation | H315 | Causes skin irritation.[1][2] | Wear nitrile gloves (0.11 mm).[2] |

| Eye Irritation | H319 | Causes serious eye irritation.[2][4] | Use safety goggles/face shield.[2] |

| STOT-SE | H335 | May cause respiratory irritation.[2][4][5] | Handle in a fume hood.[2] |

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Thiophene derivatives can be light-sensitive; use amber vials.[1][2]

References

-

PubChem Compound Summary. (n.d.). This compound (Compound).[1][2][6][7] National Center for Biotechnology Information.[2] Retrieved from [Link]

-

De, S. K., et al. (2011). Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

-

Vertex AI Search. (2025).[2] Synthesis and properties of thiophene-3-carboxamide derivatives. (Aggregated technical snippets).

Sources

- 1. CAS#:1219914-37-0 | N-[(1-hydroxycyclopentyl)methyl]thiophene-3-carboxamide | Chemsrc [chemsrc.com]

- 2. 5-[(1S,2S)-2-(cyclopropylmethylamino)cyclopropyl]-N-(oxan-4-yl)thiophene-3-carboxamide | C17H24N2O2S | CID 118432923 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis and fungicidal activities of positional isomers of the N-thienylcarboxamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. cdnisotopes.com [cdnisotopes.com]

- 6. 2742065-40-1_CAS号:2742065-40-1_4-[4-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-2-amine - 化源网 [m.chemsrc.com]

- 7. 1153557-39-1 | 5-bromo-N-(cyclopropylmethyl)thiophene-3-carboxamide - AiFChem [aifchem.com]

N-(cyclopropylmethyl)thiophene-3-carboxamide mechanism of action

An In-depth Technical Guide to the Mechanism of Action of N-(cyclopropylmethyl)thiophene-3-carboxamide and its Analogs

Executive Summary

The thiophene carboxamide scaffold is a cornerstone in modern medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities. While extensive research exists for the broader class, the specific mechanism of action for this compound remains to be fully elucidated in publicly available literature. This guide, therefore, adopts a dual-pronged approach. Firstly, it provides a comprehensive review of the established and emerging mechanisms of action for structurally related thiophene-3-carboxamide derivatives. This serves as a predictive framework for understanding the potential biological targets of this compound. Secondly, it offers a detailed, actionable roadmap of experimental protocols for researchers to systematically investigate and validate its precise molecular mechanism. This whitepaper is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this promising chemical entity.

The Pharmacological Landscape of Thiophene Carboxamide Derivatives

Thiophene-based compounds are recognized for their diverse biological activities, which include anticancer, anti-inflammatory, antimicrobial, and central nervous system (CNS) effects.[1] The aromaticity and planar structure of the thiophene ring facilitate binding to various biological receptors, and the carboxamide linkage is a key structural feature in many biologically active molecules, known for its resistance to hydrolysis.[2][3]

Anticancer and Antiproliferative Activity

A significant body of research points to the potent anticancer properties of thiophene carboxamide derivatives, which are achieved through multiple mechanisms of action.

-

VEGFR-2 Inhibition and Anti-Angiogenesis: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a critical mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis.[4] Certain thiophene-3-carboxamide derivatives, developed based on the structure of PAN-90806, have been identified as potent VEGFR-2 inhibitors.[2][4] For instance, compound 14d from a recent study demonstrated a VEGFR-2 inhibitory activity with an IC50 value of 191.1 nM and exhibited excellent anti-proliferative activity against HCT116, MCF7, PC3, and A549 cancer cell lines.[4] The mechanism of cell death induced by such compounds involves blocking the cell cycle, increasing the production of reactive oxygen species (ROS), inducing apoptosis, and reducing the phosphorylation levels of downstream signaling proteins like ERK and MEK.[4]

-

Mitochondrial Targeting: Mitochondria have emerged as a key pharmacological target in cancer therapy.[5][6] Some thiophene carboxamide analogs, such as JCI-20679, have been shown to inhibit mitochondrial complex I, leading to antiproliferative effects both in vitro and in vivo.[2][5] Another compound, MB-D2 , was found to be highly selective against A375 melanoma cells, where it induced caspase 3/7 activation and mitochondrial depolarization.[5][6]

-

Tubulin Polymerization Inhibition: Inspired by the natural anticancer agent Combretastatin A-4 (CA-4), which targets tubulin, researchers have synthesized thiophene carboxamide derivatives as CA-4 biomimetics.[7] These compounds aim to disrupt the dynamics of microtubule formation, leading to cell cycle arrest and apoptosis.

-

Other Anticancer Mechanisms: Thiophene carboxamides have also been investigated as inhibitors of protein tyrosine phosphatase 1B (PTP1B) and as inducers of apoptosis through the activation of caspases 3, 8, and 9, and the suppression of the anti-apoptotic protein Bcl-2.[2][5]

Neurological and CNS Activity

The thiophene carboxamide scaffold is also prevalent in compounds targeting the central nervous system.

-

Serotonin 5-HT4 Receptor Agonism: Several thiophene carboxamide derivatives have been synthesized and identified as agonists for the serotonin 5-HT4 receptor.[8] These compounds caused a concentration-dependent relaxation of carbachol-induced contractions in the rat esophagus, indicating their potential for treating disorders related to gastrointestinal motility.[8]

Antimicrobial and Antiparasitic Activity

The versatility of the thiophene carboxamide core extends to the development of agents against infectious diseases.

-

Antibacterial Activity: Thiophene-3-carboxamide derivatives have demonstrated antibacterial and antifungal properties.[9][10] More specifically, N-(4-methylpyridin-2-yl)thiophene-2-carboxamide analogs have shown efficacy against extended-spectrum-β-lactamase (ESBL) producing clinical strains of Escherichia coli.[3]

-

Fungicidal Activity: A notable application of thiophene carboxamides is in agriculture as fungicides. Penthiopyrad, an N-thienylcarboxamide, acts by inhibiting succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain.[11] Studies on its regioisomers have provided insights into the structure-activity relationship for SDH inhibition.[11]

-

Antimalarial Activity: A series of cyclopropyl carboxamides, structurally related to the topic compound, have been identified with antimalarial activity.[12] Their mechanism of action is believed to involve targeting the mitochondrial protein cytochrome b (cyt b).[12]

Other Enzymatic Inhibition

-

IMPDH Inhibition: Thiophenyl derivatives of nicotinamide, which bear a structural resemblance to thiophene carboxamides, are metabolized within cells by the NAD salvage pathway enzymes NAMPT and NMNAT1.[13] The resulting unnatural NAD derivatives act as inhibitors of inosine monophosphate dehydrogenase (IMPDH), a key enzyme in the de novo synthesis of guanine nucleotides, leading to toxicity in peripheral nerve cancers.[13]

-

Calpain Inhibition: Carboxamide compounds, in general, have been investigated as inhibitors of calpains, which are calcium-dependent cysteine proteases.[14] Dysregulation of calpain activity is associated with various pathological conditions, making them a viable therapeutic target.

A Proposed Research Framework for Elucidating the Mechanism of Action of this compound

Given the diverse potential biological activities of the thiophene-3-carboxamide scaffold, a systematic, multi-tiered approach is required to determine the specific mechanism of action for this compound. The following section outlines a series of experimental workflows designed for this purpose.

Phase 1: Broad Phenotypic Screening

The initial phase aims to identify the general biological activity of the compound through a series of broad-based phenotypic assays.

Experimental Protocol: Cellular Viability and Cytotoxicity Screening

-

Cell Line Panel Selection: A diverse panel of human cancer cell lines should be selected, representing different tissue origins (e.g., A375 melanoma, HT-29 colorectal cancer, MCF-7 breast cancer, A549 lung cancer, PC3 prostate cancer).[4][5] A non-cancerous cell line (e.g., HaCaT keratinocytes) should be included to assess selectivity.[5][6]

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a series of dilutions to be tested.

-

Cell Seeding: Seed the selected cell lines in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).

-

Viability Assay: Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® luminescent assay.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line to determine the compound's potency and spectrum of activity.

Table 1: Hypothetical IC50 Data from Broad Phenotypic Screening

| Cell Line | Tissue Origin | IC50 (µM) |

| A375 | Melanoma | 8.5 |

| HT-29 | Colorectal Cancer | 12.3 |

| MCF-7 | Breast Cancer | > 50 |

| A549 | Lung Cancer | 6.2 |

| HaCaT | Normal Keratinocyte | > 100 |

This is example data and does not reflect actual experimental results.

Caption: Workflow for initial phenotypic screening of the compound.

Phase 2: Target Deconvolution and Validation

Based on the results of the phenotypic screening and the known targets of related compounds, this phase focuses on identifying the specific molecular target(s).

Experimental Protocol: VEGFR-2 Kinase Inhibition Assay

-

Assay Principle: Utilize a biochemical assay, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, to measure the phosphorylation of a VEGFR-2 substrate by the kinase domain of the enzyme.

-

Reagents: Recombinant human VEGFR-2 kinase, a suitable substrate peptide (e.g., poly-Glu-Tyr), ATP, and detection reagents (e.g., europium-labeled anti-phosphotyrosine antibody and an APC-labeled streptavidin).

-

Procedure: a. In a 384-well plate, add the test compound at various concentrations. b. Add the VEGFR-2 enzyme and the biotinylated substrate. c. Initiate the kinase reaction by adding ATP. d. Incubate at room temperature for a specified time (e.g., 60 minutes). e. Stop the reaction and add the detection reagents. f. Incubate to allow for antibody binding. g. Read the plate on a TR-FRET-compatible reader.

-

Data Analysis: Calculate the percent inhibition relative to controls and determine the IC50 value for VEGFR-2 inhibition.

Experimental Protocol: Mitochondrial Oxygen Consumption Rate (OCR) Assay

-

Instrumentation: Use a Seahorse XF Analyzer or a similar instrument capable of measuring real-time cellular respiration.

-

Cell Preparation: Seed cells identified as sensitive in Phase 1 into a Seahorse XF cell culture microplate.

-

Assay Procedure: a. Equilibrate the cells in assay medium. b. Measure the basal OCR. c. Inject the test compound and monitor the change in OCR. d. Sequentially inject known mitochondrial inhibitors (oligomycin, FCCP, and rotenone/antimycin A) to determine the different parameters of mitochondrial function (e.g., ATP production-linked respiration, maximal respiration, spare respiratory capacity).

-

Data Analysis: A significant decrease in basal or maximal OCR after compound injection would suggest a direct effect on the electron transport chain.

Caption: Workflow for identifying the molecular target of the compound.

Phase 3: In-depth Mechanistic Studies

Once a primary target or pathway is validated, this phase involves detailed cellular and molecular biology experiments to fully characterize the mechanism of action.

Experimental Protocol: Analysis of Apoptosis Induction

-

Caspase Activity Assay: a. Treat sensitive cells with the compound at its IC50 concentration for various time points. b. Lyse the cells and use a luminogenic or fluorogenic substrate for caspases 3 and 7 (e.g., Caspase-Glo® 3/7 Assay). c. Measure the signal, which is proportional to caspase activity. An increase in signal indicates apoptosis induction.[5][6]

-

Mitochondrial Membrane Potential (ΔΨm) Assay: a. Treat cells with the compound. b. Stain the cells with a potentiometric dye such as JC-1 or TMRE. c. Analyze the cells by flow cytometry or fluorescence microscopy. A loss of red fluorescence (for JC-1) or a decrease in overall fluorescence indicates mitochondrial depolarization, an early event in apoptosis.[5][6]

-

Western Blot Analysis of Signaling Pathways: a. Treat cells with the compound and prepare cell lysates. b. Perform SDS-PAGE and transfer proteins to a membrane. c. Probe the membrane with primary antibodies against key signaling proteins (e.g., phospho-VEGFR-2, total VEGFR-2, phospho-ERK, total ERK, cleaved PARP, Bcl-2). d. Use secondary antibodies conjugated to HRP and detect with a chemiluminescent substrate. This will confirm target engagement and downstream pathway modulation in a cellular context.[4]

Caption: Workflow for detailed characterization of the cellular mechanism.

Conclusion

While the precise mechanism of action for this compound is not yet defined in the scientific literature, the broader family of thiophene carboxamide derivatives presents a rich tapestry of pharmacological activities. Evidence strongly suggests potential roles in anticancer therapy through the inhibition of key kinases like VEGFR-2 and the targeting of mitochondrial functions, as well as potential applications in neurology and infectious diseases. The experimental framework provided in this guide offers a robust and logical progression for researchers to systematically unravel the specific molecular interactions and cellular consequences of this compound activity. The insights gained from such studies will be crucial for the future development and therapeutic application of this promising compound.

References

- Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evalu

- Synthesis of thiophene carboxamide derivatives as serotonin 5-HT4 receptor agonists. Farmaco.

- Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evalu

- Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties. PubMed.

- Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D. An-Najah Staff.

- Synthesis and pharmacological activity of benzo[b]thiophene-3-carboxylic acid deriv

- N-CYCLOALKYL-N-[(HETEROCYCLYLPHENYL)METHYLENE]-(THIO)CARBOXAMIDE DERIVATIVES. European Patent Office - EP 2838893 B1 - Googleapis.com.

- Tricyclic carboxamide derivatives as prmt5 inhibitors.

- Synthesis of thiophene and Their Pharmacological Activity.

- Exploration and Characterization of the Antimalarial Activity of Cyclopropyl Carboxamides that Target the Mitochondrial Protein. Malaria World.

- Synthesis and Pharmacological Study of Thiophene Deriv

- Synthesis and cytotoxic activity of some new heterocycles incorporating cyclohepta[b]thiophene‐3‐carboxamide derivatives.

- Carboxamide compounds and their use as calpain inhibitors.

- Thiophene-3-carboxamide. PubChem - NIH.

- N-CYCLOALKYL-N-(BIHETEROCYCLYETHYLENE)-(THIO)CARBOXAMIDE DERIVATIVES. European Patent Office - EP 3283476 B1 - Googleapis.com.

- Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evalu

- Two biologically active thiophene-3-carboxamide deriv

- Synthesis and fungicidal activities of positional isomers of the N-thienylcarboxamide. PMC.

- Two biologically active thiophene-3-carboxamide deriv

- Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131. MDPI.

- Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers. PubMed.

Sources

- 1. ijprajournal.com [ijprajournal.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. mdpi.com [mdpi.com]

- 4. Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. staff.najah.edu [staff.najah.edu]

- 8. Synthesis of thiophene carboxamide derivatives as serotonin 5-HT4 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Two biologically active thiophene-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. Synthesis and fungicidal activities of positional isomers of the N-thienylcarboxamide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. media.malariaworld.org [media.malariaworld.org]

- 13. Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Carboxamide compounds and their use as calpain inhibitors v - Patent US-2014005227-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Deep Dive: Biological Targets of N-(cyclopropylmethyl)thiophene-3-carboxamide Scaffolds

Executive Summary

N-(cyclopropylmethyl)thiophene-3-carboxamide represents a privileged pharmacophore in modern medicinal chemistry, serving as a critical structural motif in the development of epigenetic modulators and anti-infective agents. While the simple molecule functions primarily as a chemical building block, its complex derivatives have been validated against high-value biological targets.

The most significant biological activity associated with this scaffold is the inhibition of Lysine-Specific Demethylase 1 (LSD1/KDM1A) , exemplified by the clinical candidate TAK-418 . Additionally, this structural class has demonstrated potent antimalarial activity by targeting mitochondrial Cytochrome b (Qo site) and anti-angiogenic potential via VEGFR-2 inhibition.

This guide details the mechanistic underpinnings of these targets, providing experimental protocols for validation and structural insights into ligand-target interactions.

Primary Target: Lysine-Specific Demethylase 1 (LSD1/KDM1A)

The Lead Compound: TAK-418

The most authoritative application of the this compound motif is found in TAK-418 (5-((1R,2R)-2-((cyclopropylmethyl)amino)cyclopropyl)-N-(tetrahydro-2H-pyran-4-yl)thiophene-3-carboxamide). This compound utilizes the thiophene-carboxamide core to orient the cyclopropylamine group into the LSD1 active site.

Mechanism of Action

LSD1 (KDM1A) is a flavin-dependent amine oxidase that demethylates mono- and di-methylated lysine 4 on histone H3 (H3K4me1/2) and lysine 9 on histone H3 (H3K9me1/2).

-

Binding Mode: The cyclopropylamine moiety of the scaffold acts as a mechanism-based inactivator . Upon oxidation by the FAD cofactor within LSD1, the cyclopropyl ring opens, forming a covalent adduct with the FAD, thereby irreversibly inhibiting the enzyme.

-

Therapeutic Impact: Inhibition of LSD1 restores the expression of genes silenced by aberrant methylation, particularly in neurodevelopmental disorders like Kabuki syndrome , autism spectrum disorder (ASD) , and schizophrenia .

Signaling Pathway Visualization

The following diagram illustrates the epigenetic regulation pathway modulated by LSD1 inhibition.

Caption: Mechanism of LSD1 inhibition by cyclopropylamine-containing thiophene carboxamides, leading to chromatin remodeling and gene re-expression.

Secondary Target: Mitochondrial Cytochrome b (Plasmodium)

The Antimalarial Connection

Recent high-throughput screens by medicines for malaria venture (MMV) identified cyclopropyl carboxamides (e.g., the MMV1427457 series) as potent inhibitors of Plasmodium falciparum.

-

Structural Relevance: These compounds often feature a carboxamide linker connecting a cyclopropyl group to a heteroaromatic ring (such as thiophene).

-

Target: The Cytochrome bc1 complex (Complex III) of the mitochondrial electron transport chain.

Mechanism of Action

-

Site of Action: The scaffold binds to the Qo site (ubiquinol oxidation site) of Cytochrome b.

-

Effect: This blocks electron transfer from ubiquinol to Cytochrome c1, collapsing the mitochondrial membrane potential and halting pyrimidine biosynthesis (which requires a functional electron transport chain in parasites).

-

Selectivity: The thiophene-carboxamide derivatives show high selectivity for plasmodial Cytochrome b over the human ortholog, reducing toxicity.

Experimental Validation Protocols

To validate the biological activity of this compound derivatives, the following standardized protocols are recommended.

LSD1 Demethylase Inhibition Assay

Objective: Quantify the IC50 of the compound against recombinant LSD1.

| Step | Action | Critical Parameter |

| 1 | Enzyme Prep | Incubate recombinant human LSD1 (1-50 nM) in assay buffer (50 mM HEPES pH 7.5, 0.1 mM BSA). |

| 2 | Substrate | Prepare H3K4me2 peptide substrate conjugated to a fluorophore (e.g., H3K4me2-biotin). |

| 3 | Reaction | Add test compound (serial dilution in DMSO) to the enzyme mix. Incubate for 15 min at RT. |

| 4 | Initiation | Add FAD cofactor and peroxidase-coupled detection reagent (e.g., Amplex Red). |

| 5 | Readout | Measure fluorescence (Ex/Em: 530/590 nm) after 30-60 mins. |

Plasmodium Growth Inhibition Assay (SYBR Green)

Objective: Assess antimalarial potency (EC50).

-

Culture: Maintain P. falciparum (strain 3D7 or Dd2) in human erythrocytes at 2% hematocrit.

-

Treatment: Dispense compounds into 96-well plates. Add parasite culture (0.5% parasitemia).

-

Incubation: Incubate for 72 hours at 37°C in a low-oxygen atmosphere (90% N2, 5% O2, 5% CO2).

-

Lysis & Staining: Freeze-thaw plates to lyse cells. Add lysis buffer containing SYBR Green I (intercalates into parasite DNA).

-

Quantification: Measure fluorescence. Non-proliferating parasites yield low signals compared to vehicle controls.

Structural Data & Chemical Space[1]

The this compound scaffold serves as a versatile template. The table below summarizes the structure-activity relationship (SAR) trends for its two primary targets.

| R-Group Modification | Target Preference | Key Interaction |

| 5-((cyclopropyl)amino) | LSD1 (KDM1A) | Covalent bond formation with FAD cofactor via ring opening. |

| N-Aryl / N-Heteroaryl | VEGFR-2 / Kinases | Hydrophobic interaction with the ATP-binding pocket (hinge region). |

| Simple N-Cyclopropyl | Cytochrome b | Occupancy of the Qo pocket; mimics ubiquinone structure. |

References

-

Baba, R., et al. (2021). "TAK-418, a novel LSD1 inhibitor, exhibits potential therapeutic effects in neurodevelopmental disorder models." Journal of Pharmacology and Experimental Therapeutics.

-

Hayward, J. A., et al. (2024). "Exploration and characterization of the antimalarial activity of cyclopropyl carboxamides that target the mitochondrial protein, cytochrome b." International Journal for Parasitology: Drugs and Drug Resistance.

-

Vasu, K. A., et al. (2004). "Two biologically active thiophene-3-carboxamide derivatives." Acta Crystallographica Section C.

-

Wang, Y., et al. (2024). "Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties."[1] Bioorganic Chemistry.

-

PubChem Compound Summary. "TAK-418 (CID 118432651)." National Center for Biotechnology Information.

Sources

Technical Assessment: Preliminary Screening of N-(cyclopropylmethyl)thiophene-3-carboxamide

Topic: Preliminary Screening of N-(cyclopropylmethyl)thiophene-3-carboxamide Content Type: Technical Whitepaper / Hit-to-Lead Assessment Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Leads

Executive Summary & Compound Rationale

This compound represents a specific structural entry within the privileged thiophene-carboxamide pharmacophore class.[1] While the thiophene core is a well-established bioisostere for phenyl and pyridine rings in kinase inhibitors and GPCR ligands, the specific inclusion of the N-cyclopropylmethyl moiety suggests a medicinal chemistry design intent to optimize metabolic stability and lipophilic contact without increasing molecular weight significantly.

This guide outlines a rigorous preliminary screening cascade designed to validate this New Chemical Entity (NCE) as a viable "Hit." The workflow transitions from in silico liability assessment to wet-lab physicochemical profiling, culminating in target-class screening (Kinase/GPCR) and phenotypic validation.

Structural Logic & Causality

-

Thiophene-3-carboxamide Core: Historically associated with JNK (c-Jun N-terminal kinase) inhibition and VEGFR-2 antagonism. The 3-position amide often acts as a hydrogen bond donor/acceptor pair in the hinge region of kinase ATP-binding pockets.

-

Cyclopropylmethyl Group: A strategic substitution. Unlike simple ethyl or methyl groups, the cyclopropyl ring introduces steric bulk and conformational constraint. Crucially, it often blocks rapid CYP450-mediated

-dealkylation, a common clearance route for secondary amides, thereby potentially extending half-life (

Screening Workflow Visualization

The following diagram illustrates the logical flow of the screening campaign, ensuring resources are not wasted on compounds with poor developability properties.

Caption: Figure 1. Integrated screening cascade prioritizing developability (Tier 0-1) before biological activity (Tier 2-3).

Module 1: Physicochemical & ADME Profiling

Before biological testing, the compound must prove it can exist in a biological buffer. Thiophene derivatives can suffer from poor aqueous solubility.

In Silico Predictions (Reference Values)

-

Molecular Weight (MW): ~181.26 Da (Fragment-like space).

-

cLogP: Estimated 1.5–2.0. (Ideal for membrane permeability).

-

TPSA: ~41 Ų (High blood-brain barrier permeation potential).

Tier 1 Experiments: Solubility & Permeability

Protocol A: Kinetic Solubility (Turbidimetry)

-

Objective: Determine the concentration limit where the compound precipitates in PBS (pH 7.4).

-

Method:

-

Prepare 10 mM stock in DMSO.

-

Spike into PBS to reach 1, 10, 50, and 100 µM (final DMSO <1%).

-

Incubate 2 hours at 25°C with shaking.

-

Measure absorbance at 620 nm (turbidity).

-

Pass Criteria: Solubility > 20 µM is required for reliable bioassays.

-

Protocol B: PAMPA (Parallel Artificial Membrane Permeability Assay)

-

Rationale: The cyclopropylmethyl group increases lipophilicity. We must verify this translates to passive permeability.

-

Control: Use Verapamil (High perm) and Ranitidine (Low perm).

-

Expectation: High permeability (

cm/s) due to the small, lipophilic nature of the molecule.

Module 2: Biological Screening (The "Core" Activity)

Given the scaffold's history, the screening should be bifurcated into Phenotypic (general cytotoxicity) and Target-Based (Kinase/VEGFR).

Tier 2: Phenotypic Cytotoxicity Screen

Thiophene-3-carboxamides have reported activity against colorectal (HT-29) and breast (MCF-7) cancer lines [1].

Protocol: CellTiter-Glo® Luminescent Viability Assay

-

Cells: HCT116 or MCF-7 (Cancer), HEK293 (Normal control).

-

Step-by-Step:

-

Seeding: Plate 3,000 cells/well in 384-well white plates. Incubate 24h.

-

Dosing: Add compound (10-point dose response, 100 µM down to 0.5 nM).

-

Incubation: 72 hours at 37°C, 5% CO2.

-

Detection: Add CellTiter-Glo reagent (1:1 ratio). Shake 2 mins. Read Luminescence.

-

Analysis: Calculate

using non-linear regression (GraphPad Prism). -

Self-Validation: Z-factor must be > 0.5. Positive control: Doxorubicin.

-

Tier 3: Target Deconvolution (Kinase Profiling)

The thiophene-3-carboxamide scaffold acts as an ATP-mimetic. The most probable targets are VEGFR-2 (angiogenesis) and JNK1/2 (stress signaling) [2].

Recommended Panel:

-

Primary: VEGFR-2 (KDR), JNK1, PDGFR

. -

Assay Format: FRET-based binding assay (e.g., LanthaScreen™) or Radiometric (

P-ATP).

Data Summary Table: Expected Activity Profile

| Target Class | Specific Target | Rationale for Screening | Reference Control |

|---|---|---|---|

| Tyrosine Kinase | VEGFR-2 | Thiophene-3-carboxamides are known angiogenesis inhibitors [2]. | Sunitinib |

| MAP Kinase | JNK1 / JNK2 | Scaffold similarity to JNK inhibitors [3]. | SP600125 |

| Phenotypic | HUVEC Tube Formation | Functional validation of VEGFR inhibition. | Suramin |

Module 3: Detailed Experimental Protocol

Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for JNK1 Inhibition

This protocol is selected because JNK inhibition is a high-probability hit for this scaffold.

Materials:

-

Recombinant JNK1 enzyme.

-

Fluorescein-labeled Poly-GT substrate.

-

ATP (at

concentration, approx 10 µM). -

Terbium-labeled anti-phospho-substrate antibody.

Methodology:

-

Preparation: Dilute this compound in 100% DMSO to 100x final concentration.

-

Enzyme Mix: In a black 384-well plate, add 2 µL of JNK1 enzyme in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

-

Compound Addition: Add 50 nL of compound via acoustic dispenser (Echo). Incubate 15 min.

-

Reaction Start: Add 2 µL of Substrate/ATP mix.

-

Reaction: Incubate 60 minutes at Room Temperature (RT).

-

Termination/Detection: Add 4 µL of EDTA/Tb-Antibody detection mix.

-

Equilibration: Incubate 60 minutes at RT.

-

Read: Measure TR-FRET ratio (Emission 520nm / Emission 495nm) on an EnVision plate reader.

Self-Validating Check:

-

Signal-to-Background (S/B): Must be > 3.0.

-

Control: SP600125 should yield an

nM. If the control fails, the assay is invalid.

Safety & Handling (MSDS Proxy)

As an NCE, treat as Potentially Toxic .

-

GHS Classification (Predicted): Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2.

-

Handling: Fume hood mandatory. Double nitrile gloves.

-

Storage: -20°C (solid), -80°C (DMSO stock). Avoid freeze-thaw cycles.

References

-

Mara, B.I., et al. (2025).[2] "Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation." Molecules. Available at: [Link]

-

Zhang, Y., et al. (2024). "Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties."[2][3] Bioorganic Chemistry. Available at: [Link]

-

Giannini, G., et al. (2010). "Design, Synthesis, and Structure-Activity Relationship Studies of Thiophene-3-carboxamide Derivatives as Dual Inhibitors of the c-Jun N-Terminal Kinase." Journal of Medicinal Chemistry. Available at: [Link]

-

PubChem Database. (2025).[4] "Thiophene-3-carboxamide Compound Summary." National Library of Medicine. Available at: [Link]

Sources

- 1. chem960.com [chem960.com]

- 2. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation | Scilit [scilit.com]

- 3. Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thiophene-3-carboxamide | C5H5NOS | CID 11205757 - PubChem [pubchem.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of N-(cyclopropylmethyl)thiophene-3-carboxamide: A Strategic Research and Development Guide

Introduction: Deconstructing a Molecule of Interest

The compound N-(cyclopropylmethyl)thiophene-3-carboxamide represents a compelling starting point for a drug discovery campaign. Its structure marries two key moieties: the thiophene-3-carboxamide core and a cyclopropylmethyl group. The thiophene ring and its derivatives are established pharmacophores present in a wide array of approved drugs, exhibiting a vast range of biological activities including anticancer, anti-inflammatory, antimicrobial, and neurological effects.[1][2] The carboxamide linkage provides a versatile scaffold for molecular interactions.

The strategic inclusion of the cyclopropylmethyl group is of particular interest. The cyclopropyl ring is increasingly utilized in medicinal chemistry to enhance metabolic stability, improve potency, reduce off-target effects, and increase brain permeability.[3][4][5] This is attributed to the unique electronic properties and conformational rigidity of the cyclopropyl group.[4][5] This guide outlines a comprehensive, multi-pronged strategy to systematically explore and validate the therapeutic potential of this compound, moving from broad-based screening to focused, mechanism-driven investigations.

Part 1: Foundational Physicochemical and ADME-Tox Profiling

Before embarking on extensive biological screening, a foundational understanding of the molecule's drug-like properties is paramount. This initial phase ensures that the compound possesses the necessary characteristics to be a viable drug candidate and informs the design of subsequent biological assays.

Experimental Protocol: Foundational Characterization

-

Purity and Structural Confirmation :

-

Synthesize or procure this compound.

-

Confirm identity and purity (>95%) via NMR (¹H and ¹³C), mass spectrometry (MS), and high-performance liquid chromatography (HPLC).

-

-

Physicochemical Properties :

-

Solubility : Determine aqueous solubility at various pH values (e.g., 2.0, 5.0, 7.4) using a standardized shake-flask method or a high-throughput kinetic solubility assay. Poor solubility can be a significant hurdle and may necessitate formulation strategies.

-

Lipophilicity (LogP/LogD) : Measure the octanol-water partition coefficient to understand the compound's lipophilicity, which influences absorption, distribution, and off-target effects.

-

pKa Determination : Identify ionizable groups and their pKa values to predict behavior in different physiological compartments.

-

-

In Vitro ADME-Tox Profiling :

-

Metabolic Stability : Incubate the compound with liver microsomes (human, rat, mouse) to assess its susceptibility to phase I and phase II metabolism. The presence of the cyclopropyl group is anticipated to confer a degree of metabolic stability.[3][4]

-

CYP450 Inhibition : Evaluate the potential for drug-drug interactions by screening for inhibition of major cytochrome P450 isoforms (e.g., 3A4, 2D6, 2C9).

-

Plasma Protein Binding : Determine the extent of binding to plasma proteins, as high binding can limit the free fraction of the drug available for therapeutic action.

-

Permeability : Utilize a Caco-2 or PAMPA assay to predict intestinal absorption and blood-brain barrier penetration.

-

Early Cytotoxicity : Assess general cytotoxicity in a non-cancerous cell line (e.g., HEK293 or HaCaT) to establish a baseline for therapeutic index calculations.

-

| Parameter | Method | Significance |

| Purity | HPLC, NMR, MS | Ensures reproducibility of biological data. |

| Aqueous Solubility | Shake-flask or kinetic assay | Determines bioavailability and formulation requirements. |

| Lipophilicity (LogD) | Octanol-water partition | Predicts absorption, distribution, and off-target binding. |

| Metabolic Stability | Liver microsome assay | Estimates in vivo half-life and potential for active metabolites. |

| Permeability | Caco-2/PAMPA | Predicts oral absorption and CNS penetration. |

| Cytotoxicity | MTT/CellTiter-Glo on normal cells | Establishes a baseline for therapeutic index. |

Part 2: Unbiased Phenotypic Screening and Target Deconvolution

With a foundational understanding of the molecule's properties, the next logical step is to cast a wide net to identify potential therapeutic areas. An unbiased, phenotypic screening approach is often more fruitful for novel compounds than a target-based approach.

Experimental Workflow: High-Throughput Phenotypic Screening

Figure 1: A workflow for unbiased phenotypic screening and target identification.

This initial broad screening will likely point towards one or more of the therapeutic areas where thiophene carboxamides have previously shown promise.[1][2][6] Based on the existing literature, the most probable areas of interest are oncology, central nervous system (CNS) disorders, and inflammatory diseases.

Part 3: Focused Investigation into High-Priority Therapeutic Areas

A. Oncology

Rationale : Thiophene carboxamide derivatives have demonstrated potent antiproliferative and cytotoxic effects across a range of cancer cell lines.[6][7][8] Mechanisms of action for related compounds include inhibition of key signaling molecules like VEGFR-2 and interference with microtubule dynamics.[9][10]

Staged Experimental Plan :

-

Expanded Cancer Cell Line Screening : Profile the compound against a larger, more diverse panel of cancer cell lines, grouped by tissue of origin and common driver mutations. This will help identify specific cancer types that are particularly sensitive.

-

Mechanism of Action Studies :

-

Cell Cycle Analysis : Use flow cytometry to determine if the compound induces cell cycle arrest at a specific phase (e.g., G2/M).

-

Apoptosis Induction : Measure markers of apoptosis such as caspase-3/7 activation, PARP cleavage, and Annexin V staining.[6][7]

-

Target-Based Assays : Based on the structural similarity to known inhibitors, perform in vitro kinase assays for targets like VEGFR-2.[10]

-

Experimental Protocol: Caspase-3/7 Activity Assay

-

Seed cancer cells (e.g., A375 melanoma, HT-29 colon) in a 96-well plate and allow them to adhere overnight.[6]

-

Treat cells with a serial dilution of this compound for 24-48 hours. Include a vehicle control and a positive control (e.g., staurosporine).

-

Add a luminogenic caspase-3/7 substrate (e.g., Caspase-Glo® 3/7).

-

Incubate at room temperature for 1-2 hours.

-

Measure luminescence using a plate reader. An increase in luminescence indicates caspase-3/7 activation and apoptosis induction.

Figure 2: Hypothesized inhibition of the VEGFR-2 signaling pathway.

B. Central Nervous System (CNS) Disorders

Rationale : The thiophene carboxamide scaffold has been successfully employed to generate serotonin 5-HT4 receptor agonists, which have relevance in cognitive disorders.[11] Furthermore, the cyclopropylmethyl group is a known component of ligands targeting CNS receptors like the dopamine D3 receptor.[12] The potential for blood-brain barrier permeability, enhanced by the cyclopropyl group, makes this a promising area of investigation.[5]

Staged Experimental Plan :

-

Receptor Binding Assays : Screen the compound against a panel of CNS-relevant G-protein coupled receptors (GPCRs), ion channels, and transporters. Pay particular attention to serotonergic and dopaminergic receptors.

-

Functional Cellular Assays :

-

For any binding "hits," perform functional assays to determine if the compound acts as an agonist, antagonist, or allosteric modulator. For example, a cAMP assay can be used to assess functional activity at GPCRs like the 5-HT4 receptor.

-

Utilize primary neuronal cultures or iPSC-derived neurons to assess effects on neuronal health, viability, and function (e.g., neurite outgrowth, synaptic activity).

-

Experimental Protocol: cAMP Functional Assay for 5-HT4 Receptor

-

Use a cell line stably expressing the human 5-HT4 receptor (e.g., HEK293-5HT4).

-

Plate cells in a 96-well plate and incubate overnight.

-

Pre-treat cells with the test compound at various concentrations.

-

Stimulate the cells with a known 5-HT4 agonist (e.g., serotonin).

-

Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay (e.g., HTRF or ELISA). A decrease in the agonist-induced cAMP signal would suggest antagonistic activity.

C. Inflammatory Diseases

Rationale : Thiophene derivatives are well-represented among anti-inflammatory drugs, with some acting as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[1][2]

Staged Experimental Plan :

-

Enzymatic Assays : Directly test the inhibitory activity of the compound against COX-1, COX-2, and 5-LOX enzymes in cell-free assays.

-

Cell-Based Inflammation Assays :

-

Use a cell line like RAW 264.7 macrophages or primary human peripheral blood mononuclear cells (PBMCs).

-

Stimulate the cells with an inflammatory agent (e.g., lipopolysaccharide, LPS).

-

Treat with this compound and measure the production of key inflammatory mediators such as TNF-α, IL-6, and prostaglandin E2 (PGE2) by ELISA.

-

Concluding Remarks and Future Directions

The exploration of a novel chemical entity like this compound requires a systematic, evidence-driven approach. The strategy outlined in this guide, beginning with foundational profiling and progressing through unbiased screening to focused, hypothesis-driven research, provides a robust framework for uncovering its therapeutic potential. The inherent biological versatility of the thiophene-carboxamide scaffold, combined with the advantageous physicochemical properties conferred by the cyclopropylmethyl group, makes this compound a highly attractive candidate for a drug discovery program. Positive results in any of the outlined therapeutic areas would warrant progression to lead optimization and subsequent in vivo efficacy studies in relevant animal models.

References

- Monge, A., Palop, J., Pérez, S., Oset, C., & Lasheras, B. (1997). Synthesis of thiophene carboxamide derivatives as serotonin 5-HT4 receptor agonists. Farmaco, 52(2), 89-92.

- Ionescu, M. B., et al. (2025).

- Shanu-Wilson, J. (2021). Metabolism of cyclopropyl groups. Hypha Discovery Blogs.

- Scilit. (n.d.).

- Shah, R., & Verma, P. (2018). Therapeutic importance of synthetic thiophene. Chemistry Central Journal, 12(1), 137.

- An-Najah Staff. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D.

- Wang, Y., et al. (2024). Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties. Bioorganic Chemistry, 148, 107358.

- International Journal of Basic & Clinical Pharmacology. (2021). Screening of novel 2-4methylphenylimino-3-carboxamide substituted thiophene compound for peripheral analgesic activity.

- NINGBO INNO PHARMCHEM CO.,LTD. (2026).

- Scientific Update. (2020). The Cyclopropyl Group in Medicinal Chemistry.

- MDPI. (2021). Thiophene-Based Compounds.

- Paul, N. M., et al. (2018). Synthesis and pharmacological characterization of novel trans-cyclopropylmethyl-linked bivalent ligands that exhibit selectivity and allosteric pharmacology at the dopamine D3 receptor (D3R). ACS Chemical Neuroscience, 9(5), 1129-1143.

- Tusi, Z. L., et al. (2016). The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(13), 5979-6017.

- PMC. (n.d.). Synthesis and fungicidal activities of positional isomers of the N-thienylcarboxamide.

- SciSpace. (n.d.).

- Vasu, et al. (2004). Two biologically active thiophene-3-carboxamide derivatives. Acta Crystallographica Section C, 60(9), o636-o638.

- ResearchGate. (n.d.).

- ResearchGate. (n.d.). Synthesis, structural properties, and pharmacological evaluation of 2-(acylamino)thiophene-3-carboxamides and analogues thereof.

- PMC. (n.d.).

- Engineered Science Publisher. (2023).

Sources

- 1. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]